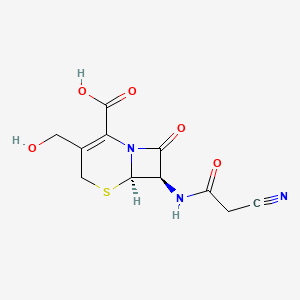
3,3',5-Triiodo-L-thyronine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5-Triiodo-L-thyronine-13C6 is a stable isotope-labeled compound of 3,3’,5-Triiodo-L-thyronine, commonly known as T3. This compound is a thyroid hormone that plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. The stable isotope labeling with carbon-13 (13C6) allows for precise tracking and analysis in scientific research, making it a valuable tool in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves the iodination of L-tyrosine followed by coupling with a labeled phenol derivative. The reaction typically requires the use of iodine and an oxidizing agent under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of 3,3’,5-Triiodo-L-thyronine-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The compound is often produced in specialized facilities equipped to handle radioactive or stable isotopes .
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Triiodo-L-thyronine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming deiodinated products.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and iodine.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of 3,3’,5-Triiodo-L-thyronine-13C6, which can be used for further research and analysis .
Scientific Research Applications
3,3’,5-Triiodo-L-thyronine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of thyroid hormone metabolism.
Biology: Employed in cell culture studies to investigate the effects of thyroid hormones on cell differentiation and gene expression.
Medicine: Utilized in clinical research to study thyroid disorders and develop diagnostic and therapeutic approaches.
Industry: Applied in the production of radiopharmaceuticals and other labeled compounds for research and diagnostic purposes
Mechanism of Action
3,3’,5-Triiodo-L-thyronine-13C6 exerts its effects by binding to thyroid hormone receptors in the nucleus of target cells. This binding activates the transcription of specific genes involved in various physiological processes, such as metabolism, growth, and development. The compound also interacts with nonhistone proteins in the chromatin, initiating thyroid hormone activity .
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): The non-labeled version of the compound, widely used in research and clinical applications.
L-thyroxine (T4): Another thyroid hormone with four iodine atoms, less potent than T3 but more abundant in the bloodstream.
Reverse T3 (rT3): An inactive form of T3 that can be converted back to T3 under certain conditions.
Uniqueness
3,3’,5-Triiodo-L-thyronine-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool for researchers studying thyroid hormone metabolism and related physiological processes .
Properties
Molecular Formula |
C15H12I3NO4 |
|---|---|
Molecular Weight |
656.93 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |
InChI Key |
AUYYCJSJGJYCDS-DGAVPSMWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)

![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)









